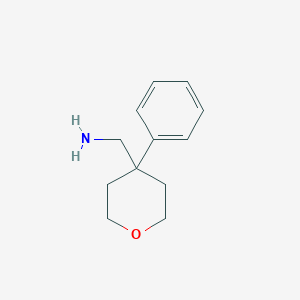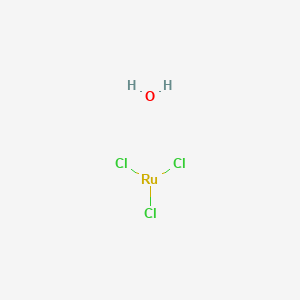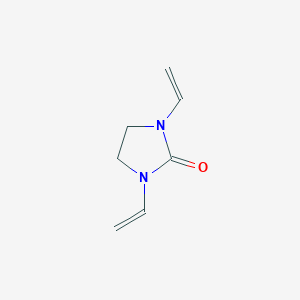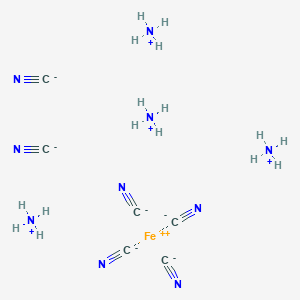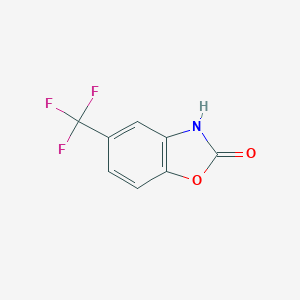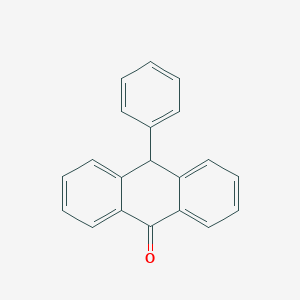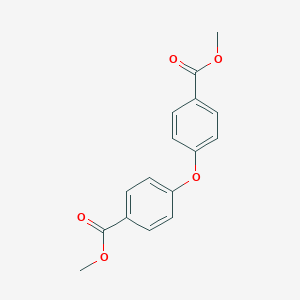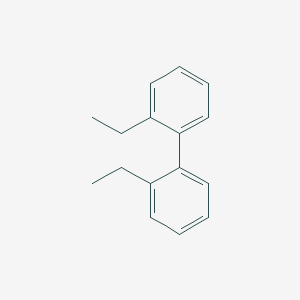
1,1'-Biphenyl, 2,2'-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-Biphenyl, 2,2'-diethyl- is a chemical compound that belongs to the biphenyl family. It is commonly used in scientific research for its unique properties and applications.
Mécanisme D'action
The mechanism of action of 1,1'-Biphenyl, 2,2'-diethyl- is not well understood. However, it is believed to interact with proteins and enzymes in the body, potentially affecting their function.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,1'-Biphenyl, 2,2'-diethyl- can have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1'-Biphenyl, 2,2'-diethyl- in lab experiments is its unique properties, which make it useful in a variety of applications. However, its limited solubility in water can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving 1,1'-Biphenyl, 2,2'-diethyl-. One area of interest is its potential use in organic electronics and photovoltaic devices. Additionally, further studies on its biochemical and physiological effects could lead to the development of new therapies for various diseases. Finally, research on its interactions with proteins and enzymes could provide insight into its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 1,1'-Biphenyl, 2,2'-diethyl- is a chemical compound with unique properties and applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Further research on this compound could lead to significant advancements in various fields, including organic electronics, photovoltaic devices, and medicine.
Méthodes De Synthèse
The synthesis of 1,1'-Biphenyl, 2,2'-diethyl- involves the reaction of 2,2'-diethylbiphenyl-4,4'-dicarboxylic acid with thionyl chloride and phosphorus pentachloride. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
1,1'-Biphenyl, 2,2'-diethyl- has several applications in scientific research. It is commonly used as a building block in the synthesis of other compounds. It is also used as a ligand in coordination chemistry and as a fluorescent probe in biological imaging. Additionally, it has been studied for its potential use in organic electronics and photovoltaic devices.
Propriétés
Numéro CAS |
13049-35-9 |
|---|---|
Nom du produit |
1,1'-Biphenyl, 2,2'-diethyl- |
Formule moléculaire |
C16H18 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
1-ethyl-2-(2-ethylphenyl)benzene |
InChI |
InChI=1S/C16H18/c1-3-13-9-5-7-11-15(13)16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3 |
Clé InChI |
VYVNYOJZPQVWHK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1C2=CC=CC=C2CC |
SMILES canonique |
CCC1=CC=CC=C1C2=CC=CC=C2CC |
Autres numéros CAS |
13049-35-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



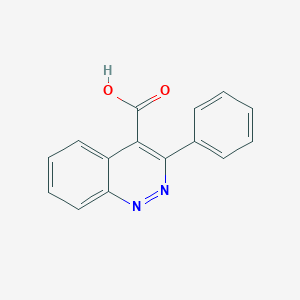
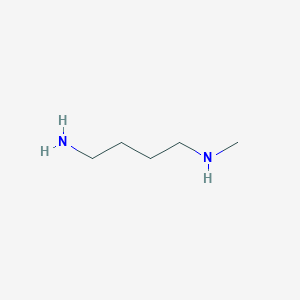
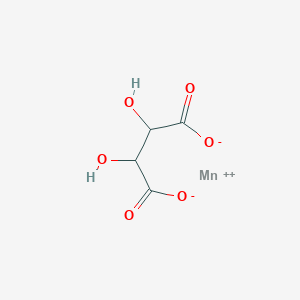
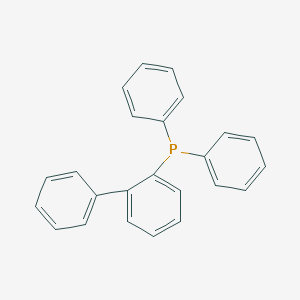
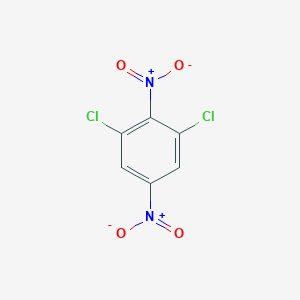
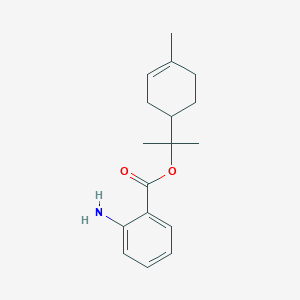
![2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B81929.png)
